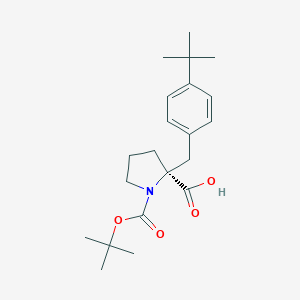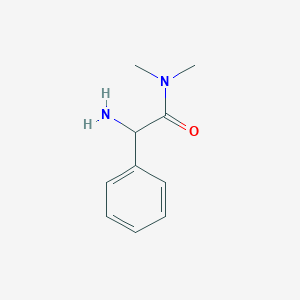
8-Hydrazinylquinoline
Vue d'ensemble
Description
8-Hydrazinylquinoline is a chemical compound with the molecular formula C9H9N3 . It is used in various applications in the field of chemistry .
Synthesis Analysis
The synthesis of 8-Hydrazinylquinoline involves several steps. For instance, a novel fluorescent zinc complex with 8-hydroxyquinoline containing benzimidazole ligands has been designed and synthesized . The emission, IR spectroscopy, thermo-gravimetric analysis, and electrochemical properties have been studied .Molecular Structure Analysis
The molecular structure of 8-Hydrazinylquinoline is characterized by a combination of hydrogen, nitrogen, and carbon atoms . The molecular weight of this compound is 159.19 .Chemical Reactions Analysis
8-Hydrazinylquinoline undergoes various chemical reactions. For example, in a study, a solvent-assisted co-grinding method was used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .Physical And Chemical Properties Analysis
8-Hydrazinylquinoline is a solid at room temperature . It has a molecular weight of 159.19 . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemical and Biological Insights
8-Hydrazinylquinoline and its derivatives, including 8-hydroxyquinoline (8-HQ), are pivotal in the realms of organic, analytical, and medicinal chemistry. These compounds are known for their wide range of biological activities such as antimicrobial, anticancer, and antifungal effects. Recent advancements in the synthesis of 8-HQ derivatives have unveiled their potential as potent lead compounds with effective pharmacological properties. These compounds serve as fundamental building blocks for the development of drugs aimed at treating a plethora of diseases, including cancer, and also exhibit significant metal chelation properties, making them viable candidates for various therapeutic applications (Saadeh, Sweidan, & Mubarak, 2020).
Insights in Medicinal Chemistry
The 8-HQ moiety has garnered considerable attention from medicinal chemists due to its significant biological activities. Its synthetic modification is widely explored to develop more potent and target-based broad-spectrum drug molecules. These molecules are under investigation for treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-HQ and its derivatives further enhance their potency as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).
Applications in Supramolecular Chemistry
8-Hydroxyquinoline is a versatile ligand in coordination chemistry, predominantly used for analytical purposes. Its unique properties have led to a resurgence in synthetic coordination chemistry, contributing to the creation of new supramolecular sensors, emitting devices, and self-assembled aggregates. This underlines its potential in developing advanced materials and sensors (Albrecht, Fiege, & Osetska, 2008).
Corrosion Inhibition and Material Protection
The derivatives of 8-hydroxyquinoline, such as 5-(hydrazinylmethyl) quinolin-8-ol (HMQN), have shown remarkable corrosion inhibition properties. These compounds are particularly effective in protecting materials like carbon steel in corrosive environments. Their high inhibition efficiency and the adherence to the Langmuir adsorption model highlight their potential in industrial applications for material protection and longevity (Rouifi et al., 2020).
Antimicrobial and Antibacterial Properties
8-Hydroxyquinoline and its derivatives exhibit potent antimicrobial and antibacterial properties. These compounds have shown remarkable activity against a variety of bacterial and fungal strains, making them valuable in the development of new antimicrobial agents. Their efficacy, coupled with the potential for low toxicity, underscores their importance in medical and pharmaceutical research (Al-Hiari et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
quinolin-8-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRRHBSMQOZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344102 | |
| Record name | 8-hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydrazinylquinoline | |
CAS RN |
14148-42-6 | |
| Record name | 8-hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



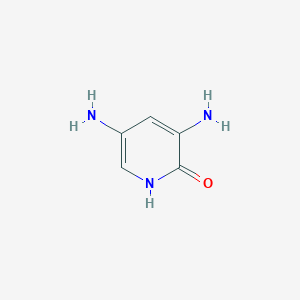
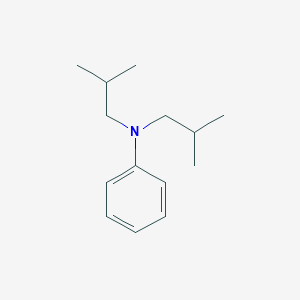

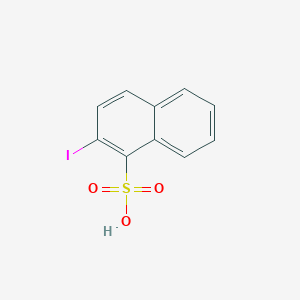

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)

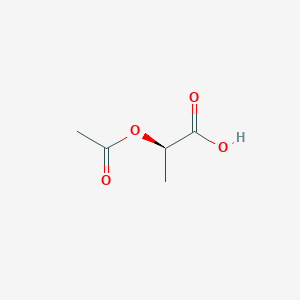
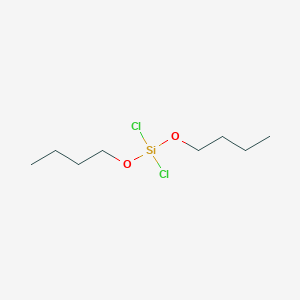
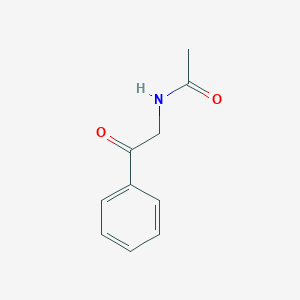
![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)
